Ethyl 6-bromo-2-(bromomethyl)nicotinate
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Overview
Description
Ethyl 6-bromo-2-(bromomethyl)nicotinate is an organic compound with the molecular formula C9H9Br2NO2 It is a derivative of nicotinic acid, featuring bromine atoms at the 6 and 2 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-2-(bromomethyl)nicotinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl nicotinate to introduce bromine atoms at the desired positions. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(bromomethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the bromomethyl group to a carboxyl group or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups.
Reduction: Products include ethyl 6-amino-2-(bromomethyl)nicotinate or ethyl 6-bromo-2-(hydroxymethyl)nicotinate.
Oxidation: Products include ethyl 6-bromo-2-(carboxymethyl)nicotinate.
Scientific Research Applications
Ethyl 6-bromo-2-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting nicotinic receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated nicotinic acid derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-(bromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Ethyl 6-bromo-2-(bromomethyl)nicotinate can be compared with other brominated nicotinic acid derivatives:
Ethyl 6-bromo-2-(hydroxymethyl)nicotinate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Ethyl 6-bromo-2-(carboxymethyl)nicotinate: Contains a carboxymethyl group, offering different reactivity and applications.
Mthis compound: Similar compound with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H9Br2NO2 |
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Molecular Weight |
322.98 g/mol |
IUPAC Name |
ethyl 6-bromo-2-(bromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)6-3-4-8(11)12-7(6)5-10/h3-4H,2,5H2,1H3 |
InChI Key |
XOUOKBWGVRANFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)CBr |
Origin of Product |
United States |
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